molecular formula C14H9NO2 B1620488 2-(3-cyanophenyl)benzoic Acid CAS No. 107916-96-1

2-(3-cyanophenyl)benzoic Acid

Cat. No. B1620488
CAS RN: 107916-96-1
M. Wt: 223.23 g/mol
InChI Key: GWQJJXUNSIGDAC-UHFFFAOYSA-N
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Description

2-(3-cyanophenyl)benzoic Acid is an organic compound with a molecular weight of 223.23 . It is a powder at room temperature . The IUPAC name for this compound is 2’-cyano [1,1’-biphenyl]-2-carboxylic acid .


Molecular Structure Analysis

The molecular structure of 2-(3-cyanophenyl)benzoic Acid includes a carboxylic acid group and a cyanophenyl group . The molecule contains a total of 31 bond(s). There are 20 non-H bond(s), 15 multiple bond(s), 3 rotatable bond(s), 2 double bond(s), 1 triple bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 carboxylic acid(s) (aromatic), 1 nitrile(s) (aromatic), and 1 hydroxyl group(s) .


Physical And Chemical Properties Analysis

2-(3-cyanophenyl)benzoic Acid is a powder at room temperature . It has a melting point of 170-174 degrees Celsius . The compound is predicted to have a density of 1.30±0.1 g/cm3 .

Scientific Research Applications

Medical Research: Drug Development

2-(3-cyanophenyl)benzoic Acid has been studied for its potential role in drug development. Its derivatives have shown promise in reducing cardiac white blood cell concentration, pulmonary edema, and hepatocyte injury in experimental models .

Pharmacological Activity

Derivatives of 3-Phenoxybenzoic acid, which is structurally related to 2-(3-cyanophenyl)benzoic Acid, have been synthesized and found to exhibit various pharmacological activities, including agonist activity for peroxisome proliferator-activated receptor γ .

Therapeutic Potentials

Compounds with a benzofuran nucleus, which can be synthesized from benzoic acid derivatives, have a wide range of therapeutic potentials such as antibacterial, antifungal, anti-inflammatory, and anti-tumor activities .

Suzuki–Miyaura Coupling

Benzoic acid derivatives are used in Suzuki–Miyaura cross-coupling reactions, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction that is mild and functional group tolerant .

Synthesis of Complex Molecules

2-Cyanobenzoic acid, a compound similar to 2-(3-cyanophenyl)benzoic Acid, has been used as a reactant in the synthesis of complex molecules such as T-box riboswitch antiterminator RNA-binding oxazolidinone derivatives .

Industrial Manufacturing

Benzoic acid and its derivatives are commonly used in industrial manufacturing to produce products like perfumes, dyes, and insect repellents. They also serve as preservatives in food and beverages due to their antibacterial properties .

Safety And Hazards

The safety data sheet for a similar compound, benzoic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye damage, and specific target organ toxicity (repeated exposure) with the target organ being the lungs .

properties

IUPAC Name

2-(3-cyanophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2/c15-9-10-4-3-5-11(8-10)12-6-1-2-7-13(12)14(16)17/h1-8H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWQJJXUNSIGDAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC(=C2)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10374087
Record name 2-(3-cyanophenyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-cyanophenyl)benzoic Acid

CAS RN

107916-96-1
Record name 2-(3-cyanophenyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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